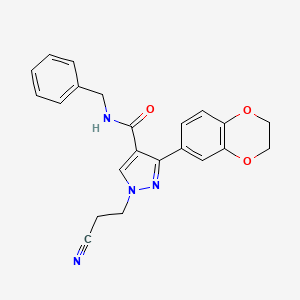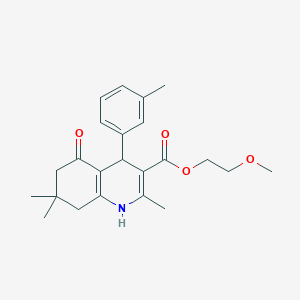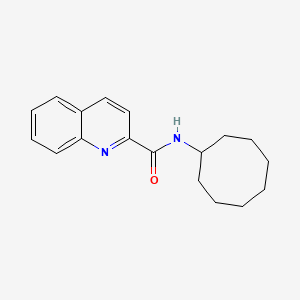
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is commonly referred to as BINA and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
BINA acts as a non-competitive antagonist of the NMDA receptor and blocks the ion channel that is responsible for the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity and oxidative stress that is associated with the overactivation of the receptor. BINA also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of neuronal survival and apoptosis.
Biochemical and Physiological Effects:
BINA has been shown to have various biochemical and physiological effects on the nervous system. It can improve cognitive function, reduce inflammation, and prevent neuronal damage caused by oxidative stress. BINA has also been shown to have anxiolytic and antidepressant effects and can modulate the activity of the dopaminergic and serotonergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BINA has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, BINA has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy in vivo. BINA also has a relatively short half-life, which can limit its duration of action.
Direcciones Futuras
BINA has several potential future directions for research. One area of interest is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of BINA. Another area of interest is the investigation of the neuroprotective effects of BINA in animal models of neurological disorders. Additionally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BINA is another area of interest. Finally, the investigation of the potential synergistic effects of BINA with other drugs is also an area of future research.
Conclusion:
In conclusion, 1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. It acts as an NMDA receptor antagonist and has neuroprotective, anxiolytic, and antidepressant effects. BINA has several advantages for lab experiments but also has some limitations. The future directions for research on BINA include the development of more potent and selective NMDA receptor antagonists, investigation of the neuroprotective effects in animal models, development of novel drug delivery systems, and investigation of potential synergistic effects with other drugs.
Métodos De Síntesis
The synthesis of BINA involves the condensation of 3-methoxy-2-biphenylamine with benzyl isocyanate followed by the reaction with piperidine-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a catalyst and yields BINA as a white crystalline solid. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
BINA has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as an NMDA receptor antagonist and blocks the excessive activation of the receptor, which is implicated in the pathogenesis of these disorders. BINA has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-23-11-7-10-22(18-23)24-12-5-6-13-25(24)27-26(29)21-14-16-28(17-15-21)19-20-8-3-2-4-9-20/h2-13,18,21H,14-17,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIQVDDAQYZDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)




![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)
![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
methanone](/img/structure/B4893014.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)